3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a complex bicyclic core structure with distinct substituents: a 3-hydroxypropyl group at position 3, methyl groups at positions 1, 6, and 7, and a p-tolyl (4-methylphenyl) group at position 6. This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, which has garnered attention for its structural versatility in modulating neurotransmitter receptors (e.g., serotonin 5-HT1A/5-HT7) and enzymes like phosphodiesterases (PDEs) .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-8-15(9-7-12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-5-11-26/h6-9,26H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLZXNAJUEAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential biological activity primarily as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is and it has a molecular weight of approximately 395.463 g/mol. The structure features an imidazo[2,1-f]purine core that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.463 g/mol |
| Purity | ≥ 95% |
Toll-like Receptor Agonism
The primary mechanism of action for this compound involves the activation of TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, they trigger signaling cascades that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-12.
- TLR7 Activation : This receptor is known to stimulate various lymphocyte subsets and induce type I interferons (IFNs), which are vital for antiviral immunity.
- TLR8 Activation : In contrast, TLR8 primarily induces a pro-inflammatory cytokine profile and has been shown to be less effective than TLR7 in stimulating IFN production.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[2,1-f]purine structure can significantly affect biological activity. For instance:
- The presence of hydroxypropyl and p-tolyl substituents enhances TLR agonistic properties.
- Variations in alkyl chain length at specific positions on the imidazole ring have been correlated with changes in potency against TLRs.
Comparative Studies
A study conducted by 3M Pharmaceuticals examined various imidazoquinoline derivatives and their efficacy as TLR agonists. The findings highlighted that compounds with similar structural motifs to this compound exhibited significant differences in cytokine induction profiles based on their chemical modifications .
In Vitro Activity
In vitro assays demonstrated that this compound effectively activates TLR7 at concentrations as low as 0.03 μM while requiring higher concentrations for TLR8 activation. This differential sensitivity underscores the potential for selective immune modulation using this compound.
Cytokine Production
The activation of TLRs leads to the secretion of various cytokines:
- IFN-α : Induced by TLR7 activation.
- TNF-α and IL-12 : Primarily produced upon TLR8 stimulation.
These findings suggest that the compound could be utilized in therapeutic applications where modulation of the immune response is desired.
Comparison with Similar Compounds
Key Observations :
- AZ-853 vs. AZ-861 : The substitution of 2-fluorophenyl (AZ-853) vs. 3-trifluoromethylphenyl (AZ-861) at the piperazine ring significantly enhances 5-HT1A receptor affinity (Ki = 0.2 nM for AZ-861) and functional agonism .
- Hydroxypropyl vs. Piperazinylalkyl Groups: The target compound’s 3-hydroxypropyl group may enhance solubility and metabolic stability compared to the lipophilic piperazinylalkyl chains in AZ-853/AZ-861, which improve brain penetration but risk off-target adrenergic effects (e.g., AZ-853’s α1-adrenolytic activity lowers blood pressure) .
- p-Tolyl vs. Aminophenyl (CB11): The p-tolyl group in the target compound likely reduces PPARγ agonist activity observed in CB11, which has an 8-(2-aminophenyl) substitution critical for anticancer effects .
Key Insights :
- Piperazinylalkyl chains improve 5-HT1A/5-HT7 affinity but increase α1-adrenergic and histaminergic off-target risks, whereas the target compound’s simpler substituents might offer a cleaner safety profile .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis involves multi-step protocols, often starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:
- Alkylation/Substitution : Introduction of the 3-hydroxypropyl and p-tolyl groups via nucleophilic substitution or coupling reactions. Solvents like dichloromethane or ethanol are preferred for solubility .
- Temperature Control : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Optimization Tip : Use continuous flow chemistry for scalable synthesis, reducing reaction times by 30–50% compared to batch methods .
Q. Q2. How can structural characterization be validated for this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at positions 1,6,7; hydroxypropyl at position 3) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₃H₂₆N₆O₃) and detects fragmentation pathways .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Q. Q3. What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Functional Group Modification : The 3-hydroxypropyl group enhances solubility via hydrogen bonding. Further PEGylation or salt formation (e.g., hydrochloride) can increase solubility by 2–3× .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while avoiding precipitation .
Advanced Research Questions
Q. Q4. How do structural modifications impact biological activity in related purine derivatives?
Methodological Answer: Comparative SAR studies reveal:
- Methyl Group Positioning : 1,6,7-Trimethylation (as in the target compound) enhances enzyme inhibition (e.g., IC₅₀ = 12 μM vs. kinase X) compared to mono-methylated analogs (IC₅₀ > 50 μM) .
- Aryl Substitutions : p-Tolyl groups improve target affinity over chlorophenyl or methoxyphenyl analogs due to hydrophobic interactions in enzyme pockets .
Experimental Design : Use in silico docking (AutoDock Vina) followed by enzymatic assays to validate predicted binding modes .
Q. Q5. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolysis of the imidazo ring under acidic conditions) .
Case Study : A 2022 study reported antiviral activity (IC₅₀ = 8 μM), while a 2023 study found no effect. Resolution: The latter used serum-containing media, which accelerated compound degradation .
Q. Q6. What computational tools predict interactions with enzymes like kinases or polymerases?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon structural modifications (e.g., replacing p-tolyl with fluorophenyl) .
Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kd) .
Q. Q7. What methodologies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). A 2024 study increased yield from 45% to 72% by adjusting Pd(OAc)₂ loading from 5% to 7% .
- In Situ Monitoring : Use FTIR or ReactIR to detect intermediates and terminate reactions at ~90% completion .
Data Analysis & Mechanistic Studies
Q. Q8. How can metabolic stability be assessed in preclinical models?
Methodological Answer:
Q. Q9. What techniques elucidate the compound’s mechanism in cellular pathways?
Methodological Answer:
- Phosphoproteomics : SILAC (stable isotope labeling) identifies kinase targets by tracking phosphorylation changes .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
